Meranzin
Overview
Description
Meranzin is a bioactive compound isolated from the leaves of Murraya exotica L. It is known for its potential antidepressant properties and has been studied for its effects on various biological pathways .
Mechanism of Action
Target of Action
Meranzin hydrate (MH), a bioactive compound derived from Traditional Chinese Medicine, primarily targets the alpha 2-adrenoceptor . It also interacts with the long noncoding RNA (lncRNA)–microRNA (miRNA)–mRNA regulatory network in the hippocampus .
Mode of Action
MH’s mode of action involves its interaction with the alpha 2-adrenoceptor and the AMPA-ERK1/2–BDNF signaling pathway . It also regulates the competitive endogenous RNA (ceRNA) network, which plays a crucial role in gene regulation .
Biochemical Pathways
MH affects several biochemical pathways. A study indicated that the genes in the lncRNA–miRNA–mRNA regulatory network, which responds to MH treatment, may be highly related to Wnt signaling, axon guidance, and MAPK signaling pathways .
Pharmacokinetics
The pharmacokinetics of MH involves its absorption, distribution, metabolism, and excretion (ADME). A study showed that MH inhibited the enzyme activities of CYP1A2 and CYP2C19 in a concentration-dependent manner . This suggests that MH is simultaneously a substrate and an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
MH has been found to improve depression-like behavior in rats . It ameliorates depression-like behavior by regulating the ceRNA network . Additionally, MH treatment significantly stimulated BDNF and p-mTOR protein expressions in the hippocampus .
Action Environment
The action of MH can be influenced by environmental factors. For instance, the ghrelin antagonist [D-Lys3]-GHRP-6 was found to inhibit the effect of MH on forced swimming test (FST) and gastric emptying (GE) . This suggests that the action of MH is influenced by the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
Meranzin interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in biochemical reactions, particularly in the regulation of the competitive endogenous RNA (ceRNA) network .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anti-depressant, anti-fibrotic, anti-proliferative, anti-atherosclerosis, and anti-bacterial activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Its mechanism of action is related to the ceRNA modification .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meranzin can be isolated from the leaves of Murraya exotica L. using a combination of supercritical fluid extraction with carbon dioxide, solvent extraction, and two-step high-speed countercurrent chromatography. The optimized conditions for supercritical fluid extraction include a pressure of 27 MPa, a temperature of 52°C, and a volume of 60 mL of entrainer .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from plant sources, followed by purification using high-speed countercurrent chromatography. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Meranzin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19 .
Common Reagents and Conditions: The metabolism of this compound involves human liver microsomes and human recombinant cytochrome P450 enzymes. The enzyme activities of CYP1A2 and CYP2C19 are inhibited by this compound in a concentration-dependent manner .
Major Products Formed: The major products formed from the metabolism of this compound include various metabolites that are processed by the cytochrome P450 enzymes .
Scientific Research Applications
Meranzin has been extensively studied for its potential antidepressant properties. It has been shown to improve depression-like behaviors and hypomotility in animal models by regulating the competitive endogenous RNA network and involving the ghrelin and neurocircuitry pathways . Additionally, this compound has been investigated for its effects on the brain-derived neurotrophic factor and phosphorylated mammalian target of rapamycin signaling pathways .
Comparison with Similar Compounds
Similar Compounds:
- Meranzin Hydrate
- Isoimperatorin
- Naringin
- Hesperetin
- Nobiletin
Uniqueness: this compound is unique due to its specific interaction with the alpha 2-adrenoceptor and its involvement in the AMPA-ERK1/2-BDNF signaling pathway. This distinguishes it from other similar compounds that may not have the same molecular targets or pathways .
Properties
IUPAC Name |
8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZONYLDFHGRDP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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